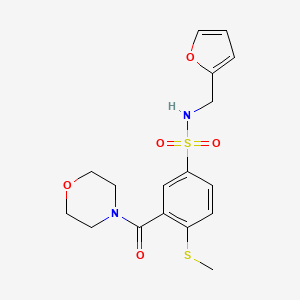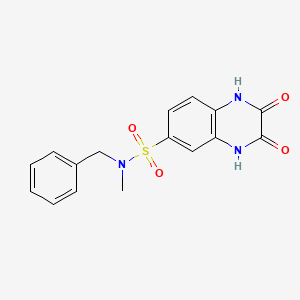![molecular formula C16H16N4O2 B4444641 1-{[3-(2-isoxazolidinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole](/img/structure/B4444641.png)
1-{[3-(2-isoxazolidinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole
Descripción general
Descripción
1-{[3-(2-isoxazolidinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole, also known as CPI-455, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-455 has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer treatments. In
Mecanismo De Acción
The mechanism of action of 1-{[3-(2-isoxazolidinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole involves the inhibition of LSD1, which is a key regulator of gene expression. LSD1 is responsible for the removal of methyl groups from histone proteins, which play a critical role in the packaging of DNA in the nucleus. By inhibiting LSD1, this compound is able to prevent the demethylation of histones, leading to the re-expression of tumor suppressor genes that are silenced in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in a variety of cancer cell lines, including breast, prostate, and lung cancer. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. These findings suggest that this compound may be a promising candidate for the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-{[3-(2-isoxazolidinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole is its specificity for LSD1, which minimizes off-target effects and reduces the risk of toxicity. In addition, this compound has been shown to exhibit good pharmacokinetic properties, making it a promising candidate for in vivo studies. However, one of the limitations of this compound is its low solubility, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-{[3-(2-isoxazolidinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole. One area of interest is the development of new analogs with improved pharmacokinetic properties and solubility. In addition, further studies are needed to explore the potential of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the development of new biomarkers to identify patients who are likely to respond to this compound may also be an important area of future research.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment. The inhibition of LSD1 by this compound leads to the re-expression of tumor suppressor genes that are silenced in cancer cells, ultimately resulting in cell cycle arrest, apoptosis, and tumor cell death. While there are limitations to the use of this compound in lab experiments, its specificity for LSD1 and good pharmacokinetic properties make it a promising candidate for further study.
Aplicaciones Científicas De Investigación
1-{[3-(2-isoxazolidinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole has been extensively studied for its potential therapeutic applications in cancer treatment. Specifically, it has been shown to inhibit the activity of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a critical role in the epigenetic regulation of gene expression. By inhibiting LSD1, this compound is able to induce the re-expression of tumor suppressor genes that are silenced in cancer cells, leading to cell cycle arrest, apoptosis, and ultimately, tumor cell death.
Propiedades
IUPAC Name |
[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-(1,2-oxazolidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16(20-7-3-9-22-20)14-10-13(17-18-14)11-19-8-6-12-4-1-2-5-15(12)19/h1-2,4-6,8,10H,3,7,9,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRKGTMLKQKQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)C2=NNC(=C2)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B4444558.png)
![4-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzamide](/img/structure/B4444566.png)
![1-[3-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4444579.png)
![N,N-diethyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4444589.png)
![7-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4444592.png)
![2-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4444611.png)

![6-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4444615.png)

![2-ethyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4444625.png)
![N,2-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4444630.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone](/img/structure/B4444634.png)
![4-{2-[(2,3-dichlorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4444648.png)
![ethyl 1-[(5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4444653.png)
